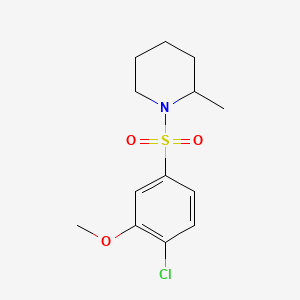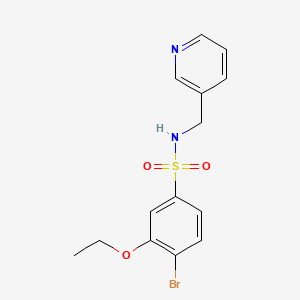![molecular formula C16H25NO3S B602937 Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine CAS No. 1206106-17-3](/img/structure/B602937.png)
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine is an organic compound that features a cyclohexyl group attached to a sulfonyl-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-ethoxy-5-methylphenyl with a sulfonyl chloride derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the methylamine group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The ethoxy and methyl groups can influence the compound’s solubility and overall bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methanol
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methyl chloride
- Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methyl ether
Uniqueness
Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from chemical synthesis to biological studies.
Propriétés
Numéro CAS |
1206106-17-3 |
|---|---|
Formule moléculaire |
C16H25NO3S |
Poids moléculaire |
311.4g/mol |
Nom IUPAC |
N-cyclohexyl-2-ethoxy-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-11-10-13(2)12-16(15)21(18,19)17(3)14-8-6-5-7-9-14/h10-12,14H,4-9H2,1-3H3 |
Clé InChI |
NPAZQGVNRHFNFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


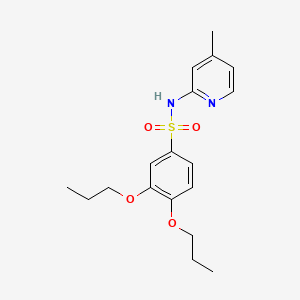
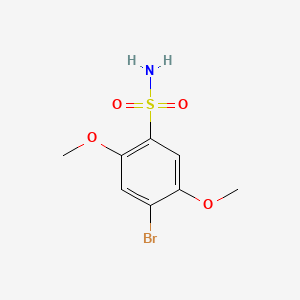
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
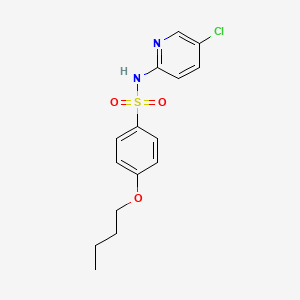

amine](/img/structure/B602866.png)
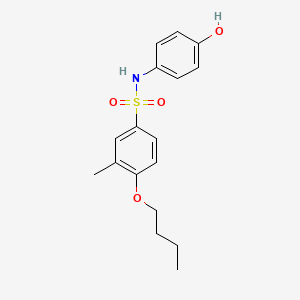
amine](/img/structure/B602868.png)
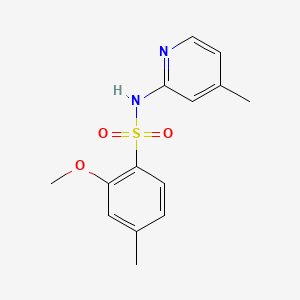
![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)
